molecular formula C11H18N2 B3054722 N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine CAS No. 61694-87-9

N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine

Cat. No.: B3054722
CAS No.: 61694-87-9
M. Wt: 178.27 g/mol
InChI Key: YUSAKALVGXSLLY-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(2-methylbenzyl)ethane-1,2-diamine is a chemical building block of interest in pharmaceutical and medicinal chemistry research. It is a derivative of the core scaffold N1-(2-Methylbenzyl)ethane-1,2-diamine (CAS 622373-91-5) . The parent diamine structure serves as a key precursor for the synthesis of various biologically active heterocycles. Specifically, derivatives of ethane-1,2-diamine have been extensively utilized in the synthesis of imidazolidine rings , which are a privileged scaffold in drug discovery . Research indicates that imidazolidine derivatives exhibit a wide array of significant pharmacological properties, including anti-inflammatory and analgesic activities . In vivo biological studies on such derivatives have shown them to possess promising actions with a superior gastrointestinal safety profile compared to some conventional non-steroidal anti-inflammatory drugs (NSAIDs) . The incorporation of a methyl group on the nitrogen atom, as in this compound, is a common structural modification that allows researchers to explore structure-activity relationships (SAR) and fine-tune properties like potency, selectivity, and metabolic stability. This compound is intended for use in research and development laboratories. This product is for research use only and is not intended for diagnostic or therapeutic use. References This product description is based on the chemical properties of its parent compound and the established research applications of the imidazolidine scaffold as documented in scientific literature and chemical supplier information .

Properties

IUPAC Name

N'-methyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10-5-3-4-6-11(10)9-13(2)8-7-12/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSAKALVGXSLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511758
Record name N~1~-Methyl-N~1~-[(2-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-87-9
Record name N~1~-Methyl-N~1~-[(2-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

  • N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for versatile reactions, including nucleophilic substitutions and coupling reactions, which are essential in organic chemistry.

Reactivity and Functional Group Transformations

  • The compound can undergo various chemical reactions such as oxidation to form imines or amides and reduction to yield secondary or tertiary amines. This reactivity facilitates its use in synthesizing derivatives with tailored properties for specific applications.

Biological Research

Potential Biological Activity

  • Research has indicated that this compound may interact with biological molecules, making it a candidate for further pharmacological studies. Its interactions with enzymes and receptors are of particular interest in understanding its potential therapeutic effects.

Binding Affinity Studies

  • Interaction studies have focused on the compound's binding affinity with various biological targets, which is crucial for elucidating its pharmacodynamics and potential medicinal uses. These studies are foundational for developing new drugs that could leverage the compound's unique properties .

Pharmaceutical Applications

Precursor for Drug Development

  • Ongoing research is exploring the use of this compound as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics may enhance the efficacy and specificity of new therapeutic agents.

Mechanism of Action

  • The mechanism by which this compound exerts its effects involves forming hydrogen bonds and electrostatic interactions with molecular targets, leading to alterations in their activity. Understanding these mechanisms is vital for optimizing its use in drug formulation .

Industrial Applications

Production of Polymers and Resins

  • In industrial settings, this compound is utilized in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymerization processes, contributing to materials with desirable mechanical and thermal properties .

Chemical Manufacturing Processes

  • The compound's synthesis typically involves reactions that can be optimized for continuous flow processes in industrial applications. This approach enhances yield and purity while minimizing by-products, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Oxidation Kinetics: NN′-Dimethylethane-1,2-diamine (a dimethyl-substituted analog) exhibits pH-dependent oxidation behavior, with peak reactivity at pH 9–11 due to the interaction of periodate monoanion with unprotonated amines . The presence of methyl groups may stabilize the amine against protonation, altering oxidative stability compared to unsubstituted ethane-1,2-diamine. Table 1: Oxidation Rates of Selected Diamines
Compound Optimal pH for Oxidation Catalytic Influence
Ethane-1,2-diamine 9–11 Acid/base-catalyzed
NN′-Dimethylethane-1,2-diamine 9–11 Base-catalyzed dominance
2-Aminoethanol 9–11 Base-catalyzed, rate-limited
  • The 2-methylbenzyl group introduces steric hindrance and aromatic π-electron systems, which may reduce aggregation in solution compared to aliphatic substituents (e.g., tricosan-12-yl in SP11 ).

Key Research Findings and Trends

  • Structure-Activity Relationships :
    • Methylation at nitrogen reduces basicity and increases steric shielding, as seen in NN′-dimethylethane-1,2-diamine .
    • Aromatic substituents (e.g., 2-methylbenzyl) enhance π-π stacking in supramolecular applications but may reduce solubility in polar solvents.
  • Emerging Applications :
    • Corrosion inhibitors: Aromatic diamines outperform aliphatic analogs in acidic environments .
    • Anticancer agents: Substituent bulkiness correlates with target specificity and reduced off-target toxicity .

Biological Activity

N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine is a diamine compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}N2_2
  • Molar Mass : 190.29 g/mol
  • Functional Groups : Two amine groups attached to an ethane backbone, with a methyl group and a 2-methylbenzyl substituent.

The unique structure of this compound contributes to its chemical reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can lead to modulation of biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Compounds structurally related to it have demonstrated cytotoxic effects against tumor cell lines. For instance, derivatives have shown significant antiproliferative activity, particularly against colon and prostate cancer cells .

CompoundActivityCell LineIC50 (µM)
Derivative 20AntiproliferativeColon Cancer<0.5
Derivative 21AntiproliferativeProstate Cancer<0.6

Neurotransmitter Modulation

Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential antidepressant effects. The ability to modulate neurotransmitter levels could position this compound as a candidate for further research in neuropharmacology.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several derivatives of diamines similar to this compound. The results indicated that the introduction of specific substituents on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The most promising derivative exhibited an IC50 value in the submicromolar range against colon cancer cells .

Case Study 2: Antimicrobial Efficacy

In vitro studies explored the antimicrobial efficacy of related compounds against Mycobacterium species. The findings suggested that modifications in the side chains could lead to enhanced activity against resistant strains, highlighting the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine, and what experimental parameters influence yield?

  • Methodology : The compound is typically synthesized via reductive alkylation or catalytic hydrogenation. For example, benzylated amines can be reduced using hydrogen gas in the presence of a platinum catalyst under controlled heating (60–80°C). Solvent choice (e.g., ethanol or tetrahydrofuran) and reaction time (6–12 hours) critically affect yield . Intermediate purification often involves recrystallization or column chromatography.

Q. How is the purity and structural integrity of this diamine validated in academic research?

  • Methodology : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and amine functionality. High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) assesses purity, while mass spectrometry (MS) verifies molecular weight. Differential scanning calorimetry (DSC) may detect polymorphic impurities .

Advanced Research Questions

Q. What strategies address contradictions in reaction yields when varying catalysts or reducing agents?

  • Methodology : Discrepancies arise from competing side reactions (e.g., over-reduction or dimerization). A comparative study using LiAlH4 vs. catalytic hydrogenation showed yields of 59% and 72%, respectively, due to steric hindrance from the 2-methylbenzyl group. Kinetic monitoring via in-situ IR spectroscopy helps identify intermediates and optimize reaction pathways .

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

  • Methodology : Density functional theory (DFT) calculations predict electronic effects of substituents on amine reactivity. For instance, electron-withdrawing groups on the benzyl ring reduce nucleophilicity, impacting ligand-receptor binding. Molecular docking simulations guide structural modifications to enhance selectivity for biological targets .

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodology : Hazard analysis (e.g., GHS classification) identifies skin corrosion (Category 1A) and acute toxicity (Category 4). Engineering controls include inert-atmosphere gloveboxes to prevent amine oxidation. Personal protective equipment (PPE) mandates nitrile gloves and respirators with organic vapor cartridges. Waste disposal follows ECHA guidelines for aquatic toxicity mitigation .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH) in polar aprotic solvents (e.g., DMF) show <5% degradation over 6 months, while aqueous solutions degrade rapidly via hydrolysis. Storage at –20°C in amber vials with desiccants (silica gel) extends shelf life to ≥5 years. Regular HPLC-MS monitoring detects degradation products like Schiff bases .

Data Analysis and Optimization

Q. What statistical approaches resolve batch-to-batch variability in spectroscopic data?

  • Methodology : Multivariate analysis (e.g., principal component analysis) identifies outliers in NMR spectra caused by trace solvents. Design of experiments (DoE) optimizes reaction parameters, reducing RSD in yield from 15% to 5% by controlling catalyst loading (0.5–1.5 mol%) and stirring rate .

Q. How are contradictions in biological assay results reconciled with structural data?

  • Methodology : Conflicting IC50 values in enzyme inhibition assays may stem from stereochemical impurities. Chiral HPLC separates enantiomers, revealing (S)-isomers as active forms. X-ray crystallography of ligand-protein complexes validates binding modes, guiding stereoselective synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-methyl-N1-(2-methylbenzyl)ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.